(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S2/c1-4-19-13-10(21-3)6-5-9(2)14(13)23-16(19)18-15(20)11-7-8-12(17)22-11/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFHYYIDFHMRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(S3)Br)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole nucleus have been reported to possess a wide range of therapeutic properties. They have been found to be effective against various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
Similar benzothiazole derivatives have shown significant anti-inflammatory activity. They have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation.
Biological Activity
(Z)-5-bromo-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antibacterial, antifungal, and anticancer activities.
Synthesis
The synthesis of this compound involves several synthetic pathways, typically including condensation reactions and modifications of existing benzothiazole derivatives. Recent studies have highlighted various methods such as:
- Knoevenagel Condensation : This reaction is often utilized for forming carbon-carbon bonds, which is crucial for constructing the core structure of the compound.
- Molecular Hybridization Techniques : These techniques allow for the combination of different molecular frameworks to enhance biological activity.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Recent studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (µM) | Inhibition (%) |
|---|---|---|
| Escherichia coli | 0.21 | 98 |
| Pseudomonas aeruginosa | 0.21 | 95 |
| Micrococcus luteus | 0.15 | 90 |
| Candida albicans | 0.30 | 85 |
These results suggest that this compound has promising potential as an antimicrobial agent.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
-
Findings :
- The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating moderate to high efficacy.
- Mechanistic studies revealed that it may inhibit the proliferation of cancer cells by disrupting cell cycle progression and promoting apoptosis.
Case Studies
Several case studies have documented the effects of this compound in vivo and in vitro:
- In Vitro Study : A study on MCF-7 cells showed a significant reduction in cell viability when treated with concentrations above 5 µM, with a notable increase in apoptotic markers.
- In Vivo Study : Animal models treated with the compound demonstrated a reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- DNA Gyrase Binding : Molecular docking studies indicate that the compound binds effectively to DNA gyrase, a vital enzyme for bacterial DNA replication.
- Apoptosis Induction : In cancer cells, it activates caspase pathways leading to programmed cell death.
Comparison with Similar Compounds
Research Findings and Limitations
Gaps in Evidence
- Further studies on solubility, stability, and in vitro activity are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
